molecular formula C13H10FN5OS B2578355 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide CAS No. 893934-22-0

2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2578355
CAS No.: 893934-22-0
M. Wt: 303.32
InChI Key: ZERQZIMLBTYHNQ-UHFFFAOYSA-N
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Description

2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Scientific Research Applications

2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in oncology and neurology.

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit antitumor activity , suggesting that this compound may also target cancer cells or specific proteins within these cells.

Mode of Action

It’s suggested that similar compounds inhibit the migration of cancer cells in a concentration-dependent manner . This implies that 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide might interact with its targets in a way that inhibits cell migration, thereby potentially preventing the spread of cancer cells.

Biochemical Pathways

Given the potential antitumor activity of this compound , it’s plausible that it affects pathways related to cell proliferation and migration.

Result of Action

Similar compounds have been found to inhibit the migration of cancer cells , suggesting that this compound may have a similar effect.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide typically involves the formation of the pyrazolo[3,4-d]pyrimidine core followed by the introduction of the thioacetamide group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate can form the pyrazole ring, which is then further reacted with cyanamide to form the pyrazolo[3,4-d]pyrimidine core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and selectivity. Additionally, the pyrazolo[3,4-d]pyrimidine core provides a versatile scaffold for further chemical modifications .

Properties

IUPAC Name

2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN5OS/c14-8-1-3-9(4-2-8)19-12-10(5-18-19)13(17-7-16-12)21-6-11(15)20/h1-5,7H,6H2,(H2,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZERQZIMLBTYHNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C=N2)C(=NC=N3)SCC(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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